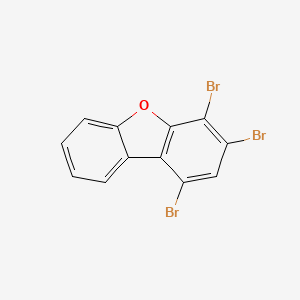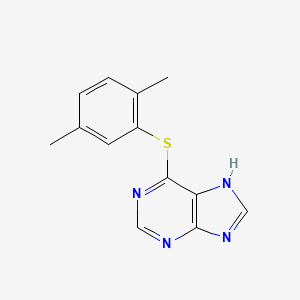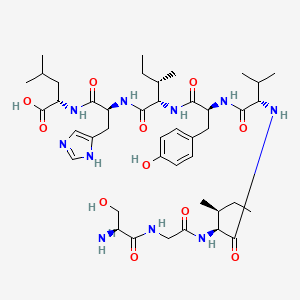
1,2-Bis(glycidyloxy)octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Bis(glycidyloxy)octane is an organic compound with the molecular formula C14H26O4. It is a type of glycidyl ether, which is characterized by the presence of epoxy groups. This compound is often used in the production of epoxy resins, which are widely utilized in various industrial applications due to their excellent mechanical properties and chemical resistance .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Bis(glycidyloxy)octane can be synthesized through the reaction of 1,8-octanediol with epichlorohydrin in the presence of a base catalyst. The reaction typically involves the following steps:
Reaction of 1,8-octanediol with epichlorohydrin: This step forms the glycidyl ether intermediate.
Base-catalyzed ring-opening reaction: The intermediate undergoes a ring-opening reaction in the presence of a base catalyst, resulting in the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors and optimized reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Bis(glycidyloxy)octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diols.
Reduction: Reduction reactions can convert the epoxy groups to alcohols.
Substitution: The epoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can react with the epoxy groups under mild conditions.
Major Products
The major products formed from these reactions include diols, alcohols, and substituted glycidyl ethers, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1,2-Bis(glycidyloxy)octane has a wide range of applications in scientific research, including:
Biology: The compound is utilized in the preparation of biocompatible materials for medical devices and drug delivery systems.
Medicine: It is explored for its potential in creating hydrogels and other materials for tissue engineering and regenerative medicine.
Mecanismo De Acción
The mechanism of action of 1,2-Bis(glycidyloxy)octane primarily involves its ability to form cross-linked networks through the reaction of its epoxy groups with various nucleophiles. This cross-linking process enhances the mechanical strength and chemical resistance of the resulting materials. The molecular targets include hydroxyl, amine, and thiol groups, which react with the epoxy groups to form stable covalent bonds .
Comparación Con Compuestos Similares
Similar Compounds
1,8-Bis(glycidyloxy)octane: Similar in structure but differs in the position of the glycidyl groups.
Diglycidyl resorcinol ether: Another glycidyl ether used to reduce the viscosity of epoxy resins.
Uniqueness
1,2-Bis(glycidyloxy)octane is unique due to its specific molecular structure, which provides distinct reactivity and properties. Its ability to form highly cross-linked networks makes it particularly valuable in applications requiring high mechanical strength and chemical resistance.
Propiedades
Número CAS |
638128-13-9 |
|---|---|
Fórmula molecular |
C14H26O4 |
Peso molecular |
258.35 g/mol |
Nombre IUPAC |
2-[1-(oxiran-2-ylmethoxy)octan-2-yloxymethyl]oxirane |
InChI |
InChI=1S/C14H26O4/c1-2-3-4-5-6-12(16-10-14-11-18-14)7-15-8-13-9-17-13/h12-14H,2-11H2,1H3 |
Clave InChI |
GLNRBRPICCCXGG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(COCC1CO1)OCC2CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Chloro-3-{[(triphenylstannyl)oxy]carbonyl}aniline](/img/structure/B12592821.png)







![2-cyclopentyl-1H-benzo[g]indole-3-carbaldehyde](/img/structure/B12592868.png)



